Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine
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Overview
Description
rac-(1R,3R)-3-ethoxy-7-oxaspiro[35]nonan-1-amine is a spirocyclic compound characterized by a unique bicyclic structure
Preparation Methods
The synthesis of rac-(1R,3R)-3-ethoxy-7-oxaspiro[35]nonan-1-amine involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors relevant to its biological effects .
Comparison with Similar Compounds
rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine can be compared with other spirocyclic compounds such as:
- rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
- rac-(1R,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride These compounds share a similar spirocyclic core but differ in their substituents, which can lead to different chemical and biological properties . The uniqueness of rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine lies in its specific ethoxy and amine groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3/t8-,9-/m1/s1 |
InChI Key |
JUKJNEUBOWFVOM-RKDXNWHRSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H](C12CCOCC2)N |
Canonical SMILES |
CCOC1CC(C12CCOCC2)N |
Origin of Product |
United States |
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